molecular formula C7H14N2O B114786 (E)-4-(2-Aminoethylamino)pent-3-en-2-one CAS No. 158257-05-7

(E)-4-(2-Aminoethylamino)pent-3-en-2-one

Cat. No. B114786
M. Wt: 142.2 g/mol
InChI Key: OCVAOVYELZVEGF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-Aminoethylamino)pent-3-en-2-one, commonly known as AEAP, is a chemical compound that has gained attention in scientific research due to its potential for various applications. AEAP is a chelating agent and has been shown to have promising properties in the fields of biochemistry and biotechnology.

Scientific Research Applications

AEAP has various applications in scientific research. It is used as a chelating agent for metal ions such as copper, zinc, and iron. AEAP has been shown to have potential in the field of biochemistry, where it can be used to study metal ion binding to proteins. It has also been used in the development of biosensors for the detection of metal ions in environmental samples.

Mechanism Of Action

AEAP acts as a chelating agent by forming a complex with metal ions. It binds to metal ions through its amino and carbonyl groups, forming a stable complex. The complex formation can be monitored using various spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.

Biochemical And Physiological Effects

AEAP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. AEAP has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, AEAP has been shown to have antitumor properties and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

AEAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has a high affinity for metal ions, making it a useful chelating agent for metal ion binding studies. However, AEAP has some limitations. It is a relatively new compound, and its properties are still being studied. The optimal conditions for its use in various applications are not yet well-established.

Future Directions

There are several future directions for research related to AEAP. One area of research is the development of biosensors for the detection of metal ions in environmental samples. Another area of research is the study of AEAP's potential as a therapeutic agent for diseases such as cancer and inflammation. Additionally, the optimization of the synthesis method and the study of the properties of AEAP complexes with various metal ions are also areas of future research.
Conclusion:
AEAP is a promising compound with various applications in scientific research. Its synthesis method has been optimized, and its properties are being studied. AEAP has potential as a chelating agent for metal ions, biosensors, and therapeutic agents. Future research in these areas will provide a better understanding of AEAP's properties and its potential for various applications.

Synthesis Methods

The synthesis of AEAP involves the reaction of ethylenediamine with acetylacetone in the presence of a base. The reaction yields AEAP in good yield and high purity. The synthesis method has been optimized to obtain a high yield of AEAP with minimal impurities.

properties

CAS RN

158257-05-7

Product Name

(E)-4-(2-Aminoethylamino)pent-3-en-2-one

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

(E)-4-(2-aminoethylamino)pent-3-en-2-one

InChI

InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h5,9H,3-4,8H2,1-2H3/b6-5+

InChI Key

OCVAOVYELZVEGF-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/NCCN

SMILES

CC(=CC(=O)C)NCCN

Canonical SMILES

CC(=CC(=O)C)NCCN

synonyms

2-Penten-2-ol, 4-[(2-aminoethyl)imino]- (9CI)

Origin of Product

United States

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